6-Acetyl-2(3H)-benzoxazolone chemical properties and structure
6-Acetyl-2(3H)-benzoxazolone chemical properties and structure
An In-depth Technical Guide on 6-Acetyl-2(3H)-benzoxazolone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetyl-2(3H)-benzoxazolone is a key chemical intermediate belonging to the benzoxazolone class of heterocyclic compounds. The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of 6-Acetyl-2(3H)-benzoxazolone. Detailed experimental protocols, spectral data, and visualizations are included to support researchers and scientists in their work with this compound.
Chemical Properties and Identifiers
6-Acetyl-2(3H)-benzoxazolone is a solid compound with the molecular formula C₉H₇NO₃.[2][3][4] It is also known by several synonyms, including 6-Acetyl-2-benzoxazolone and 6-Acetylbenzo[d]oxazol-2(3H)-one.[5]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 54903-09-2 | [1][2][4][5][6] |
| Molecular Formula | C₉H₇NO₃ | [2][3][4] |
| Molecular Weight | 177.16 g/mol | [1][4] |
| Monoisotopic Mass | 177.04259 Da | [1][3] |
| InChI Key | QXBNAXVXLAHDTE-UHFFFAOYSA-N | [1][3] |
| SMILES | CC(=O)C1=CC2=C(C=C1)NC(=O)O2 | [3] |
| Appearance | Reported as a solid with 95% purity. | [2] |
Table 2: Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from PubChem.[4]
Chemical Structure
The structure of 6-Acetyl-2(3H)-benzoxazolone consists of a bicyclic benzoxazolone core, which is a fusion of a benzene ring and an oxazolidin-2-one ring. An acetyl group is substituted at the 6-position of the benzene ring.
Caption: Chemical structure of 6-Acetyl-2(3H)-benzoxazolone.
Synthesis
The most common and regioselective method for synthesizing 6-Acetyl-2(3H)-benzoxazolone is through the Friedel-Crafts acylation of 2(3H)-benzoxazolone.[1][7] This electrophilic aromatic substitution reaction consistently places the acetyl group at the 6-position of the benzoxazolone ring.[1][7]
Friedel-Crafts Acylation Workflow
Caption: General workflow for the synthesis of 6-Acetyl-2(3H)-benzoxazolone.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on a reported method with a 77% yield.[1]
Materials:
-
2(3H)-Benzoxazolone
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dimethylformamide (DMF)
-
Crushed ice
-
Water
Procedure:
-
Catalyst Complex Formation: In a reaction vessel, prepare the AlCl₃-DMF complex.
-
Reaction Setup: Dissolve 2(3H)-benzoxazolone in the AlCl₃-DMF complex.
-
Acylation: Add acetyl chloride dropwise to the reaction mixture while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction and precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining impurities.
-
Drying: Dry the purified 6-Acetyl-2(3H)-benzoxazolone product.
Spectral Data
Spectroscopic data is crucial for the structural confirmation of 6-Acetyl-2(3H)-benzoxazolone.
Table 3: Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| N-H (Lactam) | Stretch | 3100 - 3300 |
| C=O (Lactam) | Stretch | 1760 - 1780 |
| C=O (Acetyl) | Stretch | ~1680 |
| Aromatic C-H | Stretch | >3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Data is based on expected values for the functional groups present.[1]
Table 4: Mass Spectrometry Data
| Ion/Adduct | Calculated m/z |
| [M]⁺ | 177.04204 |
| [M+H]⁺ | 178.04987 |
| [M+Na]⁺ | 200.03181 |
Data sourced from PubChemLite and other literature.[1][3]
Biological Significance and Applications
The 2(3H)-benzoxazolone core is a versatile scaffold that has led to the development of compounds with a wide spectrum of pharmacological activities.[1]
Caption: Biological activities associated with the 6-Acetyl-2(3H)-benzoxazolone scaffold.
Derivatives of 6-Acetyl-2(3H)-benzoxazolone have been investigated for several therapeutic applications:
-
Anti-inflammatory and Analgesic Properties: The structural backbone has been a template for developing new anti-inflammatory and pain-relieving agents.[1] In vivo studies, such as the carrageenan-induced paw edema test in rodents, have demonstrated the anti-inflammatory potential of 6-acyl-2(3H)-benzoxazolone derivatives.[1]
-
Antimicrobial Activity: Various synthesized 6-acyl-3-(substituted)-2(3H)-benzoxazolones have shown promising antibacterial and antifungal activities.[1]
-
Anticancer Research: Chalcones derived from 6-Acetyl-2(3H)-benzoxazolone have been synthesized and evaluated for their cytotoxic effects against several human tumor cell lines.[7]
Conclusion
6-Acetyl-2(3H)-benzoxazolone is a valuable building block in medicinal chemistry and drug discovery. Its straightforward and regioselective synthesis, coupled with the diverse biological activities of its derivatives, makes it a compound of significant interest for further research and development. This guide provides foundational technical information to aid researchers in harnessing the potential of this versatile chemical scaffold.
References
- 1. 6-Acetyl-2(3H)-benzoxazolone | 54903-09-2 | Benchchem [benchchem.com]
- 2. 6-Acetyl-2(3H)-benzoxazolone [allbiopharm.com]
- 3. PubChemLite - 6-acetyl-2(3h)-benzoxazolone (C9H7NO3) [pubchemlite.lcsb.uni.lu]
- 4. 2(3H)-Benzoxazolone, 6-acetyl- | C9H7NO3 | CID 689054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. parchem.com [parchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Acetyl-2(3H)-benzoxazolone, 97%(54903-09-2) 1H NMR spectrum [chemicalbook.com]
